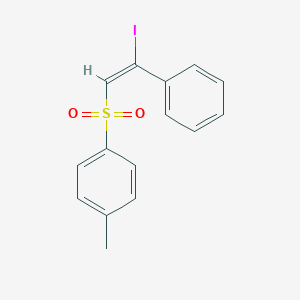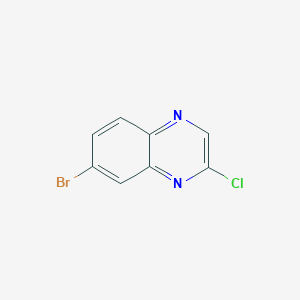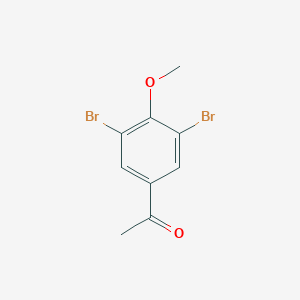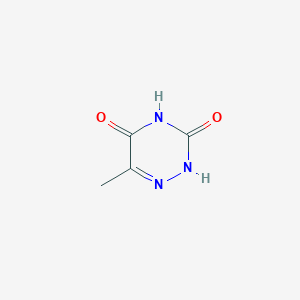
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits a range of interesting biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has been the subject of extensive scientific research due to its potential applications in drug discovery and development. This compound exhibits a range of interesting biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, and colon cancer cells. Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has also been shown to possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with specific cellular targets. For example, Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells. Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- exhibits a range of interesting biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- exhibits antimicrobial activity by disrupting the cell membrane of bacterial and fungal cells. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is its broad range of biological activities, which makes it a promising compound for drug discovery and development. Additionally, this compound is relatively easy to synthesize using a variety of methods. However, one of the limitations of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy-. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of cellular targets for Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- in animal models and clinical trials. Finally, the potential for Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- to be used as a lead compound for the development of new drugs should be explored.
Synthesemethoden
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-methoxy-2-nitrobenzaldehyde with an indole derivative in the presence of a Lewis acid catalyst. The resulting product is then subjected to a cyclization reaction to form the pyranoindole ring system. Other methods for the synthesis of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- include the use of microwave irradiation and ultrasound-assisted methods.
Eigenschaften
CAS-Nummer |
81258-07-3 |
|---|---|
Produktname |
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- |
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
5-methoxy-7,8-dihydro-1H-pyrano[2,3-g]indol-9-one |
InChI |
InChI=1S/C12H11NO3/c1-15-9-6-7-2-4-13-11(7)10-8(14)3-5-16-12(9)10/h2,4,6,13H,3,5H2,1H3 |
InChI-Schlüssel |
JQSDDEOTKCXZRJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C(=C1)C=CN3)C(=O)CCO2 |
Kanonische SMILES |
COC1=C2C(=C3C(=C1)C=CN3)C(=O)CCO2 |
Andere CAS-Nummern |
81258-07-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



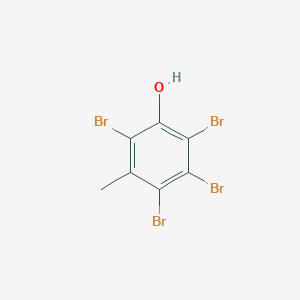
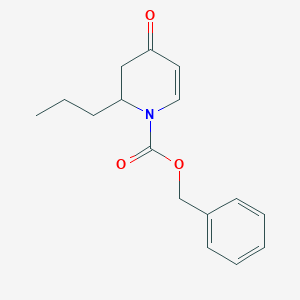
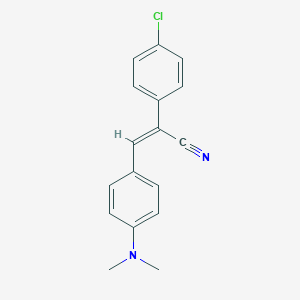
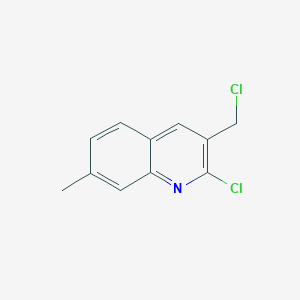
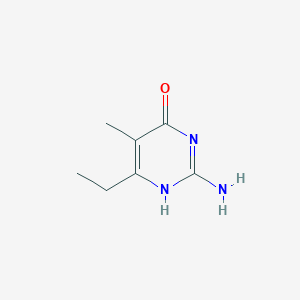

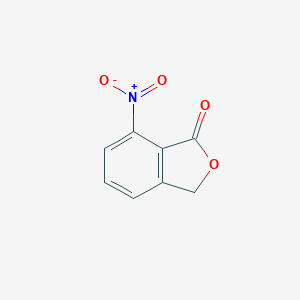
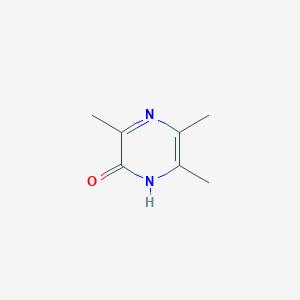
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
